
Dentatin
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Overview
Description
Dentatin is a member of coumarins. It has a role as a metabolite.
Scientific Research Applications
Efficacy Against Different Cancer Types
Research indicates that dentatin possesses broad-spectrum anticancer activity against several types of cancer. Below is a summary of its efficacy against specific cancer cell lines:
Cancer Type | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Prostate Cancer | PC-3, LNCaP | 10-30 | Induction of apoptosis via mitochondrial pathway |
Hepatocellular Carcinoma | HepG2 | 20-40 | Apoptosis induction and ROS generation |
Colon Cancer | HT-29 | 15-25 | ROS-mediated apoptosis and inflammatory cytokine release |
Breast Cancer | MCF-7 | 5-15 | Inhibition of cell growth and induction of apoptosis |
Lung Cancer | A549 | 12-22 | Cytotoxicity through ROS accumulation |
Case Studies and Research Findings
- Prostate Cancer : A study demonstrated that this compound significantly inhibited the growth of prostate cancer cell lines (PC-3 and LNCaP) while sparing normal prostate epithelial cells. The mechanism involved apoptosis induction via mitochondrial disruption and ROS generation .
- Hepatocellular Carcinoma : Research indicated that this compound effectively induced apoptosis in HepG2 cells, suggesting its potential as a therapeutic agent for liver cancer .
- Colon Cancer : In HT-29 cells, this compound not only induced apoptosis but also triggered a release of inflammatory cytokines, which may enhance anticancer immunity .
- Breast Cancer : this compound exhibited potent cytotoxicity against MCF-7 cells, with studies highlighting its ability to induce significant morphological changes indicative of apoptosis .
- Combination Therapies : Recent findings suggest that combining this compound with hydroxypropyl-beta-cyclodextrin enhances its solubility and bioavailability, potentially improving its efficacy as an anticancer drug carrier system .
Q & A
Basic Research Questions
Q. What experimental approaches are recommended for initial cytotoxicity screening of Dentatin in cancer cell lines?
To evaluate this compound’s cytotoxic potential, researchers should use standardized assays like MTT or SRB to determine IC50 values (concentration inhibiting 50% of cell viability). For example, studies on prostate cancer cells (PC-3, LNCaP) reported IC50 values of 3.47 ± 0.58 μM and 3.76 ± 1.21 μM, respectively, using these methods . Normal cell lines (e.g., RWPE-1) should be included to assess selectivity, with IC50 > 20 μM indicating low toxicity in non-cancerous cells .
Q. How can researchers confirm the structural identity and purity of isolated this compound?
Structural confirmation requires a combination of spectroscopic techniques:
- EI-MS for molecular weight determination (C20H22O4, MW 326.39 g/mol).
- 1H/13C NMR to verify functional groups and stereochemistry.
- X-ray crystallography to resolve crystal structure (e.g., monoclinic system, space group P-1, a = 9.330 Å, b = 9.472 Å) . Purity (>96.42%) can be validated via HPLC with UV detection .
Q. What in vitro models are suitable for studying this compound’s apoptotic effects?
Apoptosis assays should include Annexin V-FITC/PI staining to detect phosphatidylserine externalization and caspase-3/7 activation assays. Western blotting is critical to quantify apoptotic markers (e.g., Bcl-2, survivin downregulation) and validate pathways like NF-κB inhibition .
Advanced Research Questions
Q. How can researchers resolve contradictions between this compound’s in vitro efficacy and in vivo toxicity?
Discrepancies may arise from pharmacokinetic factors (e.g., bioavailability, metabolism). To address this:
- Conduct pharmacokinetic studies to measure plasma half-life and tissue distribution.
- Use rodent models to evaluate dose-dependent toxicity in liver/kidney tissues, as seen in preliminary toxicity reports .
- Optimize formulations (e.g., hydroxypropyl-β-cyclodextrin encapsulation) to enhance solubility and reduce off-target effects .
Q. What methodologies are recommended for studying this compound’s molecular interactions with target proteins?
- Molecular docking simulations can predict binding affinities to targets like survivin or LAT-1. For example, in silico studies using AutoDock Vina have shown this compound’s potential to inhibit survivin, a key anti-apoptotic protein .
- Validate predictions with surface plasmon resonance (SPR) or co-immunoprecipitation (Co-IP) to confirm physical interactions .
Q. How can researchers design experiments to investigate this compound’s role in ROS-mediated apoptosis?
- Use fluorescent probes (e.g., DCFH-DA) to quantify intracellular ROS levels in treated cells.
- Combine with mitochondrial membrane potential assays (JC-1 staining) to link ROS generation to mitochondrial dysfunction.
- Knockdown studies (siRNA) targeting ROS regulators (e.g., Nrf2) can clarify mechanistic pathways .
Q. What strategies are effective for overcoming solubility challenges in this compound-based studies?
- Employ nanocarriers (e.g., liposomes, polymeric nanoparticles) to improve aqueous solubility.
- Co-crystallization with excipients (e.g., cyclodextrins) enhances stability, as demonstrated in HT-29 cell studies .
- Solubility parameters (e.g., logP) can be calculated using software like ChemAxon to guide formulation design .
Q. Methodological and Ethical Considerations
Q. How should researchers prioritize study designs when transitioning from in vitro to in vivo this compound studies?
Follow the hierarchy of evidence:
- Start with cell-based assays (Level 1: in vitro).
- Progress to xenograft models (Level 2: preclinical in vivo).
- Use randomized controlled trials (RCTs) for clinical phases, though this compound has not yet reached this stage .
Q. What ethical guidelines apply to preclinical toxicity testing of this compound?
- Adhere to ARRIVE guidelines for animal studies, including detailed reporting of sample sizes and humane endpoints.
- Obtain approval from institutional animal ethics committees, particularly for dose-escalation protocols to minimize organ toxicity risks .
Q. How can researchers ensure reproducibility in this compound-related studies?
- Provide open-access datasets for crystallographic parameters (e.g., CCDC deposition codes for this compound: a = 9.330 Å, space group P-1) .
- Use standardized cell lines from repositories like ATCC and include positive controls (e.g., paclitaxel for apoptosis assays) .
Q. Data Analysis and Reporting
Q. What statistical approaches are appropriate for analyzing this compound’s dose-response data?
- Fit dose-response curves using nonlinear regression models (e.g., GraphPad Prism’s log(inhibitor) vs. response).
- Report IC50 values with 95% confidence intervals and validate assumptions (e.g., normality via Shapiro-Wilk tests) .
Q. How should contradictory findings in this compound’s mechanism of action be addressed in publications?
Properties
CAS No. |
22980-57-0 |
---|---|
Molecular Formula |
C20H22O4 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
5-methoxy-2,2-dimethyl-10-(2-methylbut-3-en-2-yl)pyrano[3,2-g]chromen-8-one |
InChI |
InChI=1S/C20H22O4/c1-7-19(2,3)15-17-12(8-9-14(21)23-17)16(22-6)13-10-11-20(4,5)24-18(13)15/h7-11H,1H2,2-6H3 |
InChI Key |
QBFYQVZGIDUNIY-UHFFFAOYSA-N |
SMILES |
CC1(C=CC2=C(C3=C(C(=C2O1)C(C)(C)C=C)OC(=O)C=C3)OC)C |
Canonical SMILES |
CC1(C=CC2=C(C3=C(C(=C2O1)C(C)(C)C=C)OC(=O)C=C3)OC)C |
Key on ui other cas no. |
22980-57-0 |
Synonyms |
dentatin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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